molecular formula C20H29NO6 B3038032 (E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester CAS No. 70474-24-7

(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester

Cat. No. B3038032
CAS RN: 70474-24-7
M. Wt: 379.4 g/mol
InChI Key: LTHNNGQCWYQQLA-QYMHLLFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups, including an ester group, a bicyclic structure, and a conjugated system. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group or modifying the structure of the molecule. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques can provide information on the types of bonds present, the arrangement of atoms, and the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis or transesterification, while the conjugated system could participate in electrophilic addition or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure and functional groups .

Scientific Research Applications

Use in Palladium Pincer Complexes

This compound has been used in the synthesis of an unsymmetrical PCN palladium pincer complex . This complex is based on an iminophosphinite ligand bearing two fused five-membered cycles, one of which contains a THF ring . The complex was prepared in an eight-reaction sequence from a sustainable and enantiopure starting material, isosorbide, in a 20% overall yield .

Use in Biosynthesis of Novel Ascorbic Acid Esters

A dual-target strategy was designed for the application of lignin nanoparticles in the lipase-mediated biosynthesis of novel 3-O-ethyl-L-ascorbyl-6-ferulate and 3-O-ethyl-L-ascorbyl-6-palmitate . This compound was used in their successive solvent-shift encapsulation to improve stability and antioxidant activity against temperature and pH-dependent degradation .

Antioxidant Potential

The compound has been analyzed for its reduction and 2,2-Diphenyl-1-picrylhydrazyl (DPP) free radical scavenging ability to assess its antioxidant potential . This makes it a promising candidate for use in various applications that require antioxidants.

Stability Studies

Stability studies have been conducted on this compound, particularly in relation to its susceptibility to oxidative degradation . These studies are crucial in determining the compound’s suitability for use in various applications, particularly those that involve exposure to oxidative conditions .

Use in Cosmeceutical, Pharmaceutical, and Nutraceutical Applications

Due to its antioxidant properties, this compound is used in cosmeceutical, pharmaceutical, and nutraceutical applications . It is used as a potent antioxidant additive to contrast skin aging processes and to protect the cell against UV-induced photo-damage .

Use in Organometallic Catalysis or as Organocatalysts

Isohexide derivatives, such as this compound, have shown their efficiency as ligands in organometallic catalysis or as organocatalysts . This makes them valuable in a variety of chemical reactions and processes.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or reactive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound could involve exploring its potential applications, studying its reactivity under different conditions, or developing new methods for its synthesis .

properties

IUPAC Name

4-O-ethyl 1-O-[(1R,3R,5S,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6/c1-6-25-18(22)8-13(4)20(24)26-15-9-14-10-17(16(11-15)21(14)5)27-19(23)7-12(2)3/h7-8,14-17H,6,9-11H2,1-5H3/b13-8+/t14-,15-,16+,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHNNGQCWYQQLA-QYMHLLFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C(=O)OC1CC2CC(C(C1)N2C)OC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(=O)O[C@@H]1C[C@@H]2C[C@H]([C@H](C1)N2C)OC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester
Reactant of Route 2
Reactant of Route 2
(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester
Reactant of Route 3
Reactant of Route 3
(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester
Reactant of Route 4
Reactant of Route 4
(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester
Reactant of Route 5
Reactant of Route 5
(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester
Reactant of Route 6
Reactant of Route 6
(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester

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